molecular formula C17H15BrFNO B1325555 4'-Azetidinomethyl-4-bromo-3-fluorobenzophenone CAS No. 898756-73-5

4'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Cat. No.: B1325555
CAS No.: 898756-73-5
M. Wt: 348.2 g/mol
InChI Key: BIVBJYQDJXFMQW-UHFFFAOYSA-N
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Description

4'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is a halogenated benzophenone derivative featuring a bromo substituent at position 4, a fluoro group at position 3, and a 4'-azetidinomethyl moiety. The azetidine ring (a four-membered secondary amine) distinguishes it from larger heterocyclic analogs. Its molecular formula is C₁₇H₁₅BrFNO, with a molecular weight of 362.24 g/mol (calculated from isotopic composition) . Key properties include:

  • XLogP3: ~4.4 (estimated, based on pyrrolidinomethyl analog ).
  • Hydrogen Bond Acceptors: 3 (ketone oxygen, azetidine nitrogen, fluorine).
  • Topological Polar Surface Area (TPSA): ~20.3 Ų (similar to pyrrolidinomethyl analogs ), suggesting moderate membrane permeability.
  • Synthetic Utility: The bromo and fluoro groups enable further functionalization via cross-coupling or nucleophilic substitution reactions.

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO/c18-15-7-6-14(10-16(15)19)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVBJYQDJXFMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642809
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-73-5
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](4-bromo-3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Azetidinomethyl-4-bromo-3-fluorobenzophenone typically involves the following steps:

  • Formation of the Benzophenone Core: : The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction typically uses benzene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Introduction of the Bromine and Fluorine Atoms: : The bromine and fluorine atoms are introduced through halogenation reactions. Bromination can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) under suitable conditions. Fluorination is often carried out using a fluorinating agent such as Selectfluor.

  • Attachment of the Azetidine Ring: : The final step involves the introduction of the azetidine ring. This can be accomplished through a nucleophilic substitution reaction where an azetidine derivative reacts with the benzophenone core.

Industrial Production Methods

Industrial production of 4’-Azetidinomethyl-4-bromo-3-fluorobenzophenone follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Azetidinomethyl-4-bromo-3-fluorobenzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

4’-Azetidinomethyl-4-bromo-3-fluorobenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-4-bromo-3-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and halogen atoms play a crucial role in its binding affinity and selectivity towards target proteins. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Substituent Variations

Azetidinomethyl vs. Piperazinomethyl Analogs
  • 4-Bromo-4'-(4-methylpiperazinomethyl)benzophenone (): Structural Difference: Piperazine (six-membered, two nitrogen atoms) replaces azetidine. Impact:
  • Solubility : Piperazine’s basic nitrogen may enhance water solubility in protonated forms (e.g., at physiological pH).
  • Conformational Flexibility : Larger ring size allows more flexibility, possibly affecting target binding in medicinal applications.
Azetidinomethyl vs. Pyrrolidinomethyl Analogs
  • 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone (CAS 898774-69-1, ): Structural Difference: Pyrrolidine (five-membered amine) replaces azetidine. Impact:
  • Metabolic Stability : Azetidine’s smaller ring may resist enzymatic degradation better than pyrrolidine.
  • XLogP3 : Azetidine’s compact structure likely reduces lipophilicity compared to pyrrolidine (XLogP3 = 4.4 ).

Halogen and Functional Group Variations

Bromo/Fluoro Positioning
  • 2'-Azetidinomethyl-4-bromo-2-fluorobenzophenone (CAS 898755-13-0, ): Difference: Fluoro at position 2 instead of 3.
Ethylenedioxy Substituents
  • 4-Bromo-3',4'-(ethylenedioxy)benzophenone (CAS 101018-99-9, ): Structural Difference: Ethylenedioxy group (cyclic ether) replaces azetidinomethyl. Impact:
  • Polarity : Ethylenedioxy increases polarity (TPSA ~30–40 Ų), reducing membrane permeability.
  • Hydrogen Bonding : Ether oxygens act as strong acceptors, enhancing solubility in polar solvents.

Biological Activity

4'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the benzophenone family, characterized by the presence of an azetidine ring, bromine, and fluorine substituents. Its biological activity has been investigated primarily for antimicrobial and anticancer properties, making it a candidate for further research in drug development.

The molecular formula of this compound is C17H15BrFNOC_{17}H_{15}BrFNO with a molecular weight of approximately 359.21 g/mol. The compound's structure includes a benzophenone core, which is known for its ability to absorb UV light and its utility in various chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The azetidine ring and halogen atoms (bromine and fluorine) enhance the compound's binding affinity to specific enzymes and receptors, potentially modulating their activity. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : By binding to specific receptors, it may trigger or block certain biochemical pathways, influencing cell signaling.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits activity against various bacterial strains, possibly through disrupting cell wall synthesis or inhibiting protein synthesis.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown its effectiveness against several pathogenic bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Klebsiella pneumoniae32 µg/mL

These results suggest that the compound could be developed as a lead candidate for antimicrobial therapies, particularly against resistant strains.

Anticancer Activity

In addition to its antimicrobial effects, the compound has been evaluated for anticancer properties. Various assays have been employed to determine its cytotoxicity against cancer cell lines:

  • MTT Assay : Used to assess cell viability.
  • Colony Formation Assay : Evaluates the ability of cells to proliferate after treatment.

Results from these assays indicate that this compound exhibits cytotoxic effects on cancer cells, with IC50 values ranging from 10 µM to 30 µM across different cell lines.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited growth in multi-drug resistant strains of bacteria, suggesting its potential as a novel antibiotic agent.
  • Cancer Cell Line Evaluation : Research conducted at a leading cancer research institute showed promising results in inhibiting tumor growth in vitro and in vivo models, warranting further investigation into its mechanism of action and therapeutic potential.

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